molecular formula C8H8BrNO5S B2875221 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid CAS No. 2551119-13-0

2-Bromo-4-methoxy-5-sulfamoylbenzoic acid

Cat. No. B2875221
CAS RN: 2551119-13-0
M. Wt: 310.12
InChI Key: NRSLFHRVLJWBFX-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-5-sulfamoylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO5S and a molecular weight of 310.13 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid can be represented by the InChI code: 1S/C8H8BrNO5S/c1-15-6-3-5(9)4(8(11)12)2-7(6)16(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14) .


Physical And Chemical Properties Analysis

2-Bromo-4-methoxy-5-sulfamoylbenzoic acid is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Bromophenol Derivatives from Marine Algae

Bromophenol derivatives isolated from the red alga Rhodomela confervoides, including compounds with bromo, methoxy, and sulfamoyl functional groups, have been studied for their structural elucidation and bioactivity. Although these specific derivatives showed inactivity against several human cancer cell lines and microorganisms, the research underscores the interest in marine-derived bromophenols for potential therapeutic and antibacterial applications (Jielu Zhao et al., 2004).

Photodynamic Therapy Applications

A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds, featuring bromo, methoxy, and sulfamoyl groups, exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy (M. Pişkin et al., 2020).

Antioxidant Activity of Marine Algae Derivatives

Research on bromophenols from the marine red alga Rhodomela confervoides identified compounds with significant antioxidant activity, stronger than or comparable to known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests the potential of bromophenol derivatives, including those with methoxy and sulfamoyl groups, in preventing oxidative deterioration of food and in pharmaceutical applications as natural antioxidants (Ke-kai Li et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-4-methoxy-5-sulfamoylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO5S/c1-15-6-3-5(9)4(8(11)12)2-7(6)16(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSLFHRVLJWBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxy-5-sulfamoylbenzoic acid

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